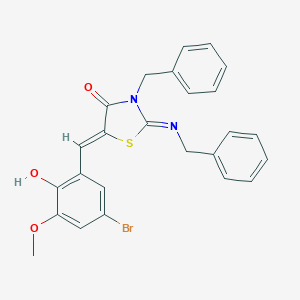![molecular formula C26H26N4O4S B302491 2-{[5-nitro-2-(4-morpholinyl)benzylidene]amino}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B302491.png)
2-{[5-nitro-2-(4-morpholinyl)benzylidene]amino}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[5-nitro-2-(4-morpholinyl)benzylidene]amino}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a potential drug candidate that has shown promising results in scientific research for various applications.
Mécanisme D'action
The mechanism of action of 2-{[5-nitro-2-(4-morpholinyl)benzylidene]amino}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of specific enzymes and proteins that are involved in the development and progression of various diseases. The compound has also been shown to have a neuroprotective effect, which may be beneficial in the treatment of neurological disorders.
Biochemical and Physiological Effects:
2-{[5-nitro-2-(4-morpholinyl)benzylidene]amino}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to have various biochemical and physiological effects. It has been found to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of inflammatory diseases and oxidative stress-related disorders. The compound has also been shown to have a cytotoxic effect on cancer cells, which makes it a potential candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-{[5-nitro-2-(4-morpholinyl)benzylidene]amino}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in lab experiments is its high potency and selectivity. The compound has been shown to have a significant effect on the target enzymes and proteins, which makes it a valuable tool in scientific research. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are various future directions for the research on 2-{[5-nitro-2-(4-morpholinyl)benzylidene]amino}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. One of the potential applications is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound has shown neuroprotective effects, which may be beneficial in slowing down the progression of these diseases. Another potential application is in the treatment of cancer. The compound has shown cytotoxic effects on cancer cells, and further research may lead to the development of a new cancer treatment. Additionally, the compound may be investigated for its potential use in the treatment of other diseases such as diabetes and cardiovascular diseases.
Méthodes De Synthèse
The synthesis of 2-{[5-nitro-2-(4-morpholinyl)benzylidene]amino}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves the condensation of 5-nitro-2-(4-morpholinyl)benzaldehyde with N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in the presence of a suitable catalyst. The reaction is carried out under mild conditions, and the product is obtained in good yield.
Applications De Recherche Scientifique
2-{[5-nitro-2-(4-morpholinyl)benzylidene]amino}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been extensively studied for its potential use in the treatment of various diseases. It has shown promising results in scientific research for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been investigated for its anti-inflammatory and antioxidant properties.
Propriétés
Nom du produit |
2-{[5-nitro-2-(4-morpholinyl)benzylidene]amino}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
|---|---|
Formule moléculaire |
C26H26N4O4S |
Poids moléculaire |
490.6 g/mol |
Nom IUPAC |
2-[(Z)-(2-morpholin-4-yl-5-nitrophenyl)methylideneamino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C26H26N4O4S/c31-25(28-19-6-2-1-3-7-19)24-21-8-4-5-9-23(21)35-26(24)27-17-18-16-20(30(32)33)10-11-22(18)29-12-14-34-15-13-29/h1-3,6-7,10-11,16-17H,4-5,8-9,12-15H2,(H,28,31)/b27-17- |
Clé InChI |
NKLOFLIGCVULDF-PKAZHMFMSA-N |
SMILES isomérique |
C1CCC2=C(C1)C(=C(S2)/N=C\C3=C(C=CC(=C3)[N+](=O)[O-])N4CCOCC4)C(=O)NC5=CC=CC=C5 |
SMILES |
C1CCC2=C(C1)C(=C(S2)N=CC3=C(C=CC(=C3)[N+](=O)[O-])N4CCOCC4)C(=O)NC5=CC=CC=C5 |
SMILES canonique |
C1CCC2=C(C1)C(=C(S2)N=CC3=C(C=CC(=C3)[N+](=O)[O-])N4CCOCC4)C(=O)NC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-nitro-2-[(E)-[5-[4-(tetrazol-1-yl)phenyl]furan-2-yl]methylideneamino]guanidine](/img/structure/B302409.png)
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B302410.png)
![2-[5-(3-Fluoro-phenyl)-4-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetamide](/img/structure/B302412.png)
![N-(5-amino-1H-tetraazol-1-yl)-N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}amine](/img/structure/B302414.png)
![4-amino-N'-[[3-(trifluoromethyl)phenyl]methoxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B302415.png)
![ethyl 5-(4-fluorophenyl)-2-[(1-{4-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302420.png)
![ethyl 5-(4-fluorophenyl)-2-[(5-{5-nitro-2-methoxyphenyl}-2-furyl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302421.png)
![ethyl 5-(4-fluorophenyl)-7-methyl-3-oxo-2-{[2-(2-propynyloxy)-1-naphthyl]methylene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302423.png)
![ethyl 2-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302424.png)
![3-Benzyl-2-(benzylimino)-5-[(5-bromo-2-furyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B302426.png)

![4-[Bis(6-hydroxy-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]benzonitrile](/img/structure/B302430.png)
![4-[Bis(6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]benzonitrile](/img/structure/B302431.png)
![5-[(4-bromophenyl)(6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]-6-hydroxypyrimidine-2,4(1H,3H)-dione](/img/structure/B302432.png)